

fenazaquin soil persistence and half-life studies

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Compound Focus: Fenazaquin

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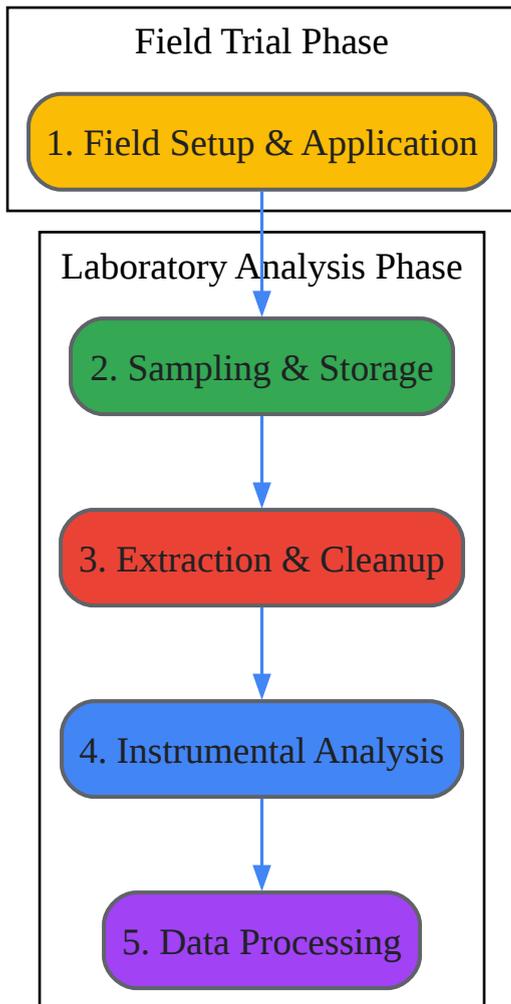
Fenazaquin Soil Half-Life and Persistence Data

The table below summarizes quantitative data on **fenazaquin** dissipation in soil from various field and laboratory studies.

Study Context / Crop	Application Rate (g a.i. ha ⁻¹)	Half-life (Days, Range or Mean)	Time to Dissipate below LOQ (Days)	Citation
Chilli (2-year field study)	125, 156.25, 250	2.41 - 3.35	15 (for lower doses), 20 (for 2X dose)	[1] [2]
Apple orchard	0.004% and 0.008% concentration	Data not specified in soil	Not specified	[3]
Laboratory (Soil & Fungus)	Not applicable (in-vitro)	0.6 (with <i>Aspergillus niger</i>)	Not studied	[4]
General Range	Varied	~3 to 60 days (as cited in a review)	Not applicable	[4]

Detailed Experimental Protocols

The core methodology for conducting a **fenazaquin** dissipation study in the field involves a structured workflow, which can be summarized as follows:



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Experimental workflow for field dissipation studies

Here is a detailed breakdown of each step in the experimental protocol:

- **Field Setup and Application:** A typical field trial involves multiple plots with **replicated treatments**. **Fenazaquin** is applied according to **Good Agricultural Practices (GAP)**, often at the recommended dose (X) and higher multiples (e.g., 1.25X, 2X) to understand dose-dependent persistence. Applications are typically foliar, sometimes followed by a second application after a 10-day interval to simulate common practices [1] [2].

- **Sampling and Storage:** Soil (and crop) samples are collected randomly from each plot at predetermined intervals (**e.g., 0, 1, 3, 7, 10, 15, 20, and 30 days after application**). The "0-day" sample is crucial for determining the initial deposit. Samples are stored at **-20°C** to prevent degradation before analysis [3] [2].
- **Extraction and Cleanup:**
 - **Extraction:** A representative sub-sample of soil is processed. Residues are extracted using organic solvents like **ethyl acetate or methanol** through shaking, homogenization, or blending [3] [4].
 - **Cleanup:** Raw extracts often contain co-extracted compounds that can interfere with analysis. Cleanup is performed using techniques like the **QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)** method or other column chromatography to isolate **fenazaquin** [2].
- **Instrumental Analysis and Quantification:**
 - The final extract is analyzed using highly specific and sensitive techniques. **Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)** is the modern standard, providing high accuracy and a low **Limit of Quantification (LOQ)**, typically **0.01 mg/kg** [1] [2] [5].
 - **Gas Chromatography (GC)** with detectors like a Thermionic Specific Detector (TSD) is also used [3].
- **Data Processing and Modeling:**
 - Residue concentration data is plotted over time to create a dissipation curve.
 - The **half-life (DT₅₀)** is calculated using a **first-order kinetics model** [1]. The formula is: $C_t = C_0 * e^{(-kt)}$, where C_t is the concentration at time t , C_0 is the initial concentration, and k is the dissipation rate constant. The half-life is then calculated as $DT_{50} = \ln(2)/k$.

Microbial Degradation and Metabolites

Microorganisms play a significant role in the degradation of **fenazaquin** in soil.

- **Key Microbial Actors:** The fungus **Aspergillus niger**, common in agricultural soils, can rapidly metabolize **fenazaquin** with a half-life of only **0.6 days** in a controlled liquid culture [4].
- **Degradation Mechanism:** Studies with specific enzyme inhibitors indicate that the initial oxidative breakdown of **fenazaquin** is primarily catalyzed by **cytochrome P450 (CYP) enzymes**, not by flavin-dependent mono-oxygenases. The inhibitor piperonyl butoxide significantly reduced the degradation rate [4].
- **Primary Metabolites:** The main metabolic pathway involves cleavage of the ether bond, leading to two major metabolites: **4-hydroxyquinazoline (4-OHQ)** and **4-t-butylphenethyl alcohol (TBPE)**. The metabolite **TBPE** is of particular concern as it is considered **more toxic than the parent fenazaquin** and is included in the residue definition for dietary risk assessment [4] [5].

Advanced Remediation and Regulatory Context

Beyond natural degradation, advanced methods are being developed to remove **fenazaquin** from the environment.

- **Adsorptive Removal:** Novel materials like **alginate-modified CuNiLa layered double hydroxide (Alg/LDH) composites** have been synthesized and show high efficiency in adsorbing and removing **fenazaquin** from water and soil. This adsorption follows a **pseudo-second-order kinetic model** and the **Langmuir isotherm**, indicating a monolayer, chemical rate-controlled process [6] [7].
- **Regulatory Status and MRLs:** The European Food Safety Authority (EFSA) has established toxicological reference values for **fenazaquin**, including an **ADI of 0.005 mg/kg body weight/day** and an **ARfD of 0.1 mg/kg body weight**. The metabolite TBPE has stricter values (**ADI and ARfD of 0.002 mg/kg bw/day**). Recent assessments have led to setting or modifying **Maximum Residue Levels (MRLs)** for various crops, confirming the safety of established use patterns when followed correctly [5].

Key Takeaways for Researchers

- **Persistence Profile:** **Fenazaquin** exhibits a **moderate persistence** in soil, with typical field half-lives of **2-4 days**, though this can vary with environmental conditions [1] [2] [4].
- **Critical Metabolite:** The formation of the toxic metabolite **TBPE** must be considered in any comprehensive environmental or dietary risk assessment [5].
- **Promising Remediation:** Advanced adsorbents like **LDH composites** represent a promising, high-capacity technology for targeted remediation of **fenazaquin** contamination [6] [7].

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